molecular formula C29H35N3O5S2 B2360858 methyl 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 524679-79-6

methyl 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2360858
CAS No.: 524679-79-6
M. Wt: 569.74
InChI Key: CKIOZEITZXGHOU-UHFFFAOYSA-N
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Description

Methyl 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of methyl 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context in which it is used. For example, in a biological setting, it may inhibit or activate certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar compounds include other thieno[2,3-c]pyridine derivatives, which share the core structure but differ in their substituents. These differences can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O5S2/c1-4-16-32(17-5-2)39(35,36)23-13-11-22(12-14-23)27(33)30-28-26(29(34)37-3)24-15-18-31(20-25(24)38-28)19-21-9-7-6-8-10-21/h6-14H,4-5,15-20H2,1-3H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIOZEITZXGHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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